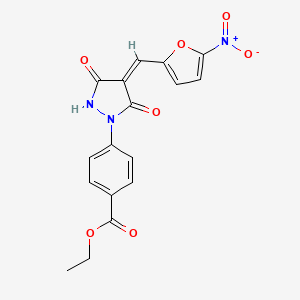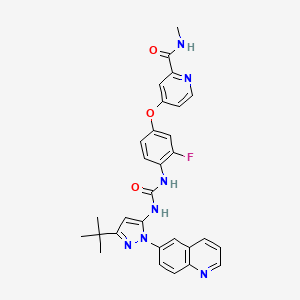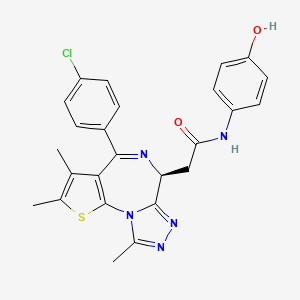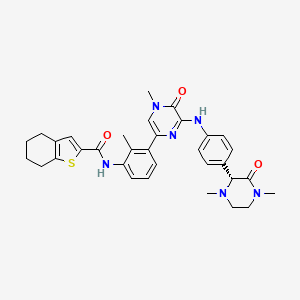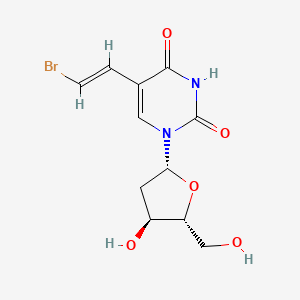
布里武定
描述
Brivudine, also known by its trade name Brivudin, is an antiviral medication primarily used for the treatment of herpes zoster, commonly known as shingles . It is an oral thymidine analogue indicated for the early treatment of acute herpes zoster in immunocompetent adults .
Synthesis Analysis
Brivudine is synthesized from simple, achiral starting materials in three steps . The synthesis process uses cheap beta-thymidine as initial material, and includes formylation of beta-thymidine and DMF-DMA, heating with acetic acid to form ring, and final reaction with hydrobromic acid to open the ring to obtain brivudine .Molecular Structure Analysis
The molecular formula of Brivudine is C11H13BrN2O5 . Its molecular weight is 333.13 g/mol . The structure of Brivudine includes a bromovinyl group attached to a deoxyuridine molecule .Chemical Reactions Analysis
Brivudine resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase .Physical And Chemical Properties Analysis
Brivudine has a molecular weight of 333.13 g/mol and a molecular formula of C11H13BrN2O5 . The exact mass is 332.00 .科学研究应用
Treatment of Herpes Zoster
- Scientific Field: Medical Virology
- Application Summary: Brivudine is primarily used for the treatment of herpes zoster, also known as shingles. This condition is caused by the reactivation of the Varicella-Zoster Virus (VZV), the same virus responsible for chickenpox .
- Methods of Application: Brivudine is administered orally, typically at a dosage of 125 mg once daily for seven days .
- Results or Outcomes: Brivudine has been found to be effective in reducing the severity and duration of herpes zoster symptoms, and in accelerating the healing process .
Interaction with Fluoropyrimidines
- Scientific Field: Pharmacology
- Application Summary: Brivudine interacts strongly with fluoropyrimidines, a class of drugs often used in cancer therapy. This interaction is due to the main metabolite of Brivudine, bromovinyl uracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD). This enzyme is necessary for inactivating fluoropyrimidines .
- Methods of Application: This interaction is observed when Brivudine and fluoropyrimidines are administered concurrently or within a short time frame .
- Results or Outcomes: The interaction between Brivudine and fluoropyrimidines can lead to overexposure and enhanced toxicity to fluoropyrimidines, which can be potentially fatal .
Treatment of Varicella-Zoster Virus (VZV) Infections
- Scientific Field: Medical Virology
- Application Summary: Brivudine is used in the treatment of infections caused by the Varicella-Zoster Virus (VZV), the same virus responsible for chickenpox .
- Methods of Application: Brivudine is administered orally, typically once daily .
- Results or Outcomes: Brivudine has been found to be effective in reducing the severity and duration of VZV symptoms .
Potential Use in Cancer Therapy
- Scientific Field: Oncology
- Application Summary: Brivudine’s interaction with fluoropyrimidines, a class of drugs often used in cancer therapy, has led to research into its potential use in cancer treatment .
- Methods of Application: This potential application is still under investigation and the methods of application are not yet established .
- Results or Outcomes: The outcomes of this potential application are still under investigation .
Treatment of Epstein-Barr Virus (EBV) Infections
- Application Summary: There is some evidence to suggest that Brivudine may be effective in the treatment of infections caused by the Epstein-Barr Virus (EBV), a virus that can cause infectious mononucleosis and is associated with certain types of cancer .
- Methods of Application: This potential application is still under investigation and the methods of application are not yet established .
- Results or Outcomes: The outcomes of this potential application are still under investigation .
Potential Use in Antiviral Drug Development
- Application Summary: The mechanism of action of Brivudine, which involves the inhibition of viral DNA replication, has led to interest in its potential use in the development of new antiviral drugs .
- Methods of Application: This potential application is still under investigation and the methods of application are not yet established .
- Results or Outcomes: The outcomes of this potential application are still under investigation .
安全和危害
未来方向
属性
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZBBRURCPAEIQ-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045755 | |
| Record name | Brivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brivudine | |
CAS RN |
69304-47-8 | |
| Record name | Brivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivudine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03312 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



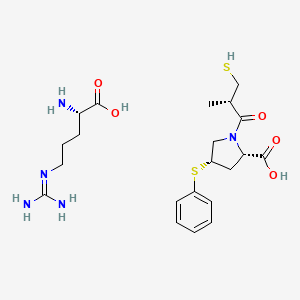
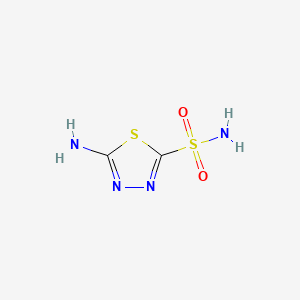
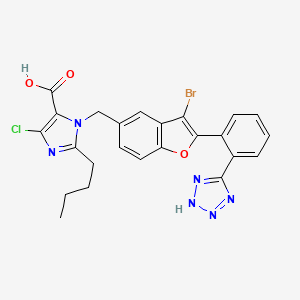
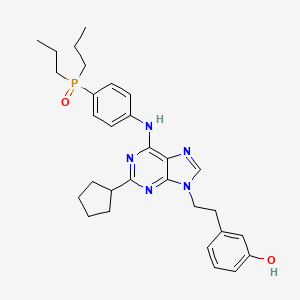
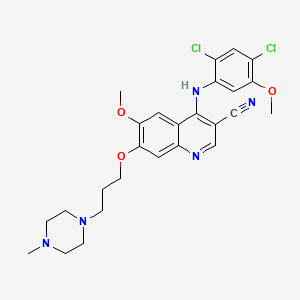
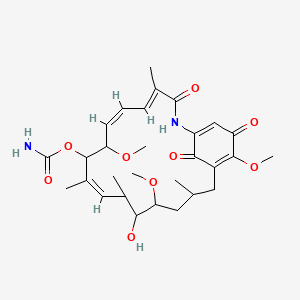
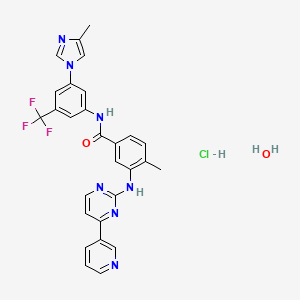
![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)
![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)
